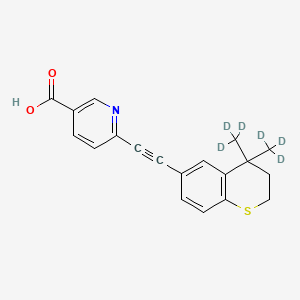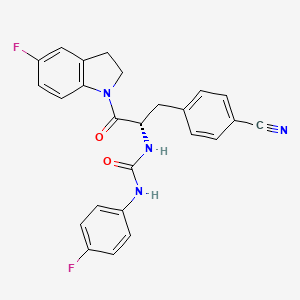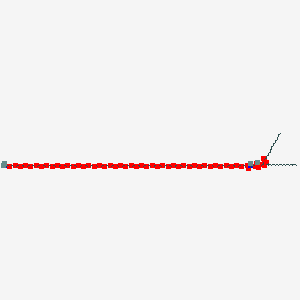
7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 is a deuterated derivative of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one. This compound is characterized by the presence of an iodine atom attached to a butoxy group, which is further connected to a dihydroquinolinone core. The deuterium atoms in the compound are often used to study metabolic pathways and reaction mechanisms due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the quinolinone core.
Iodination: The butoxy group is iodinated using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The quinolinone core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and metabolic pathways.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological processes.
Medicine: Utilized in pharmaceutical research to develop new drugs and study drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the rate of chemical reactions and metabolic processes, providing insights into reaction mechanisms and pathways. The iodine atom can participate in various substitution and coupling reactions, further expanding the compound’s utility in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one: The non-deuterated version of the compound.
7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one: A similar compound with a bromine atom instead of iodine.
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2-one: A similar compound with a chlorine atom instead of iodine.
Uniqueness
The uniqueness of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 lies in its deuterium atoms, which provide distinct advantages in studying reaction mechanisms and metabolic pathways. The presence of the iodine atom also allows for versatile chemical modifications, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C13H16INO2 |
|---|---|
Poids moléculaire |
353.22 g/mol |
Nom IUPAC |
7-(1,1,2,2,3,3,4,4-octadeuterio-4-iodobutoxy)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C13H16INO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)/i1D2,2D2,7D2,8D2 |
Clé InChI |
FFXAPBRVNCEGQG-RXCFTJSRSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])I)C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1 |
SMILES canonique |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate](/img/structure/B12420097.png)



![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)







![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)

